

Cyclodecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclodecane**

Cat. No.: **B1584694**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **cyclodecane**, a ten-membered cycloalkane. It covers its fundamental chemical identifiers, physicochemical properties, and safety information. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and conformational analysis, crucial for its application in research and development.

Core Identifiers and Physicochemical Properties

Cyclodecane is a colorless liquid at room temperature.^[1] Its core identifiers and key physicochemical properties are summarized in the table below for easy reference and comparison.

Identifier	Value
CAS Number	293-96-9 [1] [2] [3] [4] [5]
IUPAC Name	Cyclodecane [2] [4]
Chemical Formula	C ₁₀ H ₂₀ [2] [3] [4] [5]
Molecular Weight	140.27 g/mol [1] [3] [5]
Synonyms	EINECS 206-032-3, UNII-9N3JJ4GTR5 [4] [5]
Melting Point	9-10 °C [1] [3] [5] [6]
Boiling Point	201 °C [1] [3] [5] [6]
Density	0.871 g/mL at 25 °C [1] [3] [5]
Flash Point	65 °C (149 °F) - closed cup [5] [6]
Refractive Index	n _{20/D} 1.471 [5]
InChI Key	LMGZGXSXHCMSAA-UHFFFAOYSA-N [1] [2] [4]
SMILES	C1CCCCCCCCC1 [4] [5]

Safety and Handling

Cyclodecane is classified as a combustible liquid.[\[7\]](#)[\[8\]](#) The primary hazard associated with **cyclodecane** is aspiration toxicity; it may be fatal if swallowed and enters the airways.[\[4\]](#)[\[7\]](#)

Hazard Statements:

- H304: May be fatal if swallowed and enters airways.[\[4\]](#)[\[7\]](#)
- H227: Combustible liquid.[\[7\]](#)[\[8\]](#)

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.
- Wear protective gloves, eye protection, and face protection.

- If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.
- Store in a well-ventilated place. Keep cool.
- Store locked up.[\[7\]](#)

Experimental Protocols

Synthesis of Cyclodecane

A common and effective method for the synthesis of **cyclodecane** involves a two-step process starting from a C10 dicarboxylic acid ester, such as diethyl decanedioate (also known as diethyl sebacate). The first step is an intramolecular acyloin condensation to form the cyclic α -hydroxy ketone, cyclodecanoin. This is followed by a reduction of the ketone to the corresponding alkane.

Step 1: Acyloin Condensation of Diethyl Decanedioate to Cyclodecanoin

This procedure is adapted from the Rühlmann modification of the acyloin condensation, which utilizes trimethylsilyl chloride to trap the enediolate intermediate, thereby improving yields.

- Materials:
 - Diethyl decanedioate
 - Sodium metal
 - Anhydrous xylene (or toluene)
 - Chlorotrimethylsilane
 - Hydrochloric acid (for workup)
 - Anhydrous diethyl ether
- Procedure:
 - A three-necked flask is fitted with a high-speed stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

- Finely dispersed sodium metal (4 molar equivalents) is prepared in boiling anhydrous xylene.
- A solution of diethyl decanedioate (1 molar equivalent) and chlorotrimethylsilane (4.4 molar equivalents) in anhydrous xylene is added dropwise to the stirred sodium suspension at a rate that maintains gentle reflux.
- After the addition is complete, the mixture is refluxed with vigorous stirring for an additional 2 hours.
- The reaction mixture is cooled, and the excess sodium is destroyed by the cautious addition of methanol.
- The resulting mixture is filtered to remove sodium chloride, and the solvent is removed from the filtrate by distillation.
- The residue, which contains the bis(trimethylsilyloxy)cyclodecene, is then hydrolyzed by stirring with a mixture of dioxane and aqueous hydrochloric acid at room temperature for several hours.
- The product, cyclodecanoin, is extracted with diethyl ether, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

Step 2: Clemmensen Reduction of Cyclodecanoin to **Cyclodecane**

- Materials:
 - Cyclodecanoin
 - Amalgamated zinc
 - Concentrated hydrochloric acid
 - Toluene
 - Sodium bicarbonate solution

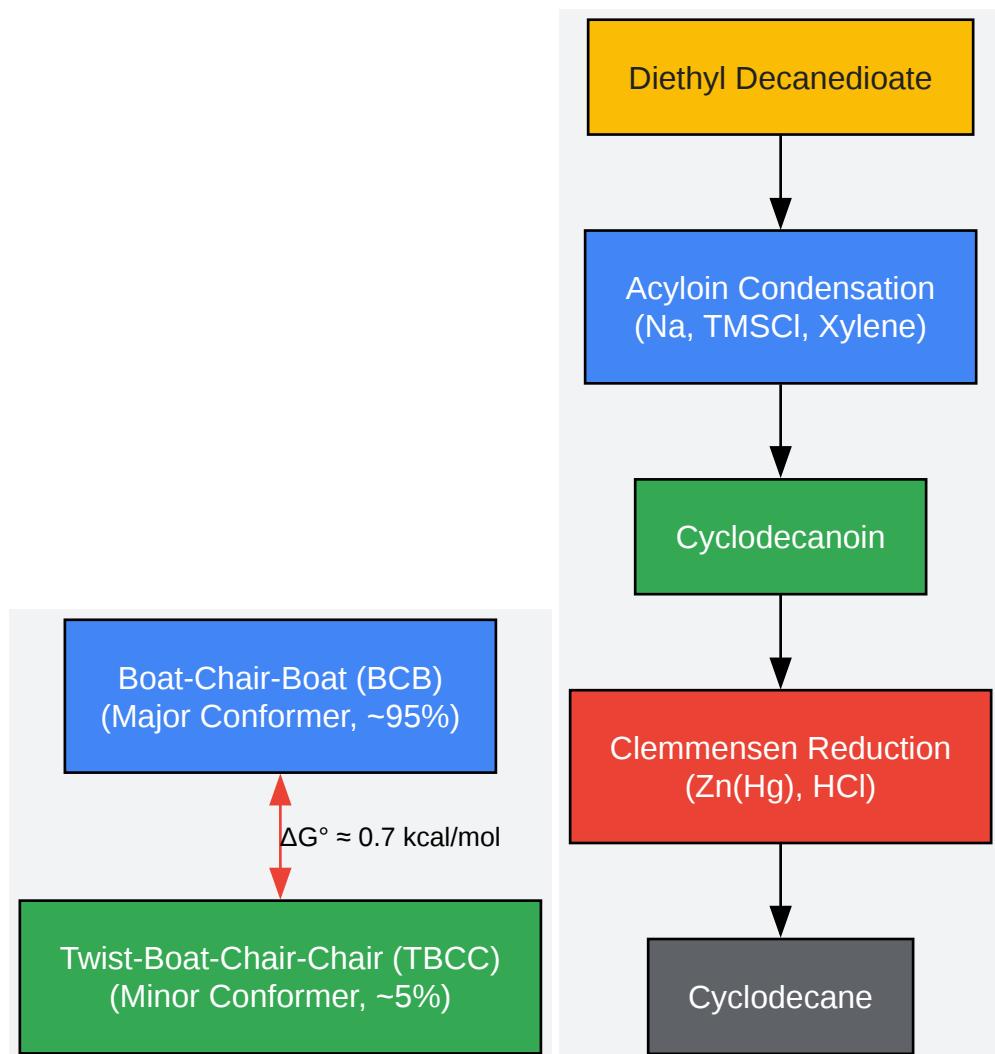
- Procedure:

- Amalgamated zinc is prepared by stirring zinc wool or mossy zinc with a 5% aqueous solution of mercuric chloride for 10 minutes, followed by decanting the solution and washing the zinc with water.
- The amalgamated zinc is placed in a round-bottomed flask fitted with a reflux condenser.
- A solution of cyclodecanoin in toluene is added, followed by concentrated hydrochloric acid in portions.
- The mixture is heated under reflux for 24-48 hours, with additional portions of hydrochloric acid added periodically.
- After cooling, the aqueous layer is separated and extracted with toluene.
- The combined organic layers are washed with water, sodium bicarbonate solution, and again with water, then dried over anhydrous calcium chloride.
- The toluene is removed by distillation, and the resulting **cyclodecane** is purified by fractional distillation.

Conformational Analysis by Low-Temperature ^{13}C NMR Spectroscopy

The conformational flexibility of **cyclodecane** can be investigated using dynamic NMR spectroscopy. At room temperature, the conformers interconvert rapidly, resulting in a single averaged signal in the ^{13}C NMR spectrum. At very low temperatures, this interconversion can be slowed sufficiently to observe the signals of individual conformers.

- Sample Preparation:


- A dilute solution (e.g., 0.4%) of **cyclodecane** is prepared in a suitable low-freezing solvent, such as dichlorofluoromethane (CF_2Cl_2).
- A small amount of tetramethylsilane (TMS) is added as an internal reference.

- The sample is sealed in a 5-mm thin-walled NMR tube. Caution: High pressure may develop at room temperature.
- NMR Spectroscopy:
 - ^{13}C NMR spectra are recorded on a high-field NMR spectrometer equipped for low-temperature operation.
 - Spectra are acquired over a range of temperatures, for example, from room temperature down to approximately -170 °C.
 - Below about -120 °C, spinning of the sample tube should be discontinued to avoid temperature gradients.
 - At the lowest temperatures, the signals for the major and minor conformers of **cyclodecane** can be resolved. The major conformer is the boat-chair-boat (BCB), and a minor conformer, the twist-boat-chair-chair (TBCC), may also be observed.
 - Integration of the signals for the different conformers at various temperatures allows for the determination of their relative populations and the calculation of the free energy difference (ΔG°) between them.

Visualizations

Conformational Isomers of Cyclodecane

The following diagram illustrates the equilibrium between the two most stable conformations of **cyclodecane** as determined by low-temperature NMR studies: the boat-chair-boat (BCB) and the twist-boat-chair-chair (TBCC) conformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cyclododecanone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN107915610B - Preparation method of cyclopentadecanone - Google Patents [patents.google.com]
- 7. Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis - Vogel, Arthur Israel: 9780582442504 - AbeBooks [abebooks.com]
- 8. Editions of Vogel's Textbook of Practical Organic Chemistry by A.I. Vogel [goodreads.com]
- To cite this document: BenchChem. [Cyclodecane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584694#cyclodecane-cas-number-and-basic-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com